molecular formula C8H12BrNO B13782143 Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI)

Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI)

Cat. No.: B13782143
M. Wt: 218.09 g/mol
InChI Key: UCRWGQQEKHXERI-UHFFFAOYSA-N
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Description

Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI) is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of a bromine atom and an azabicycloheptane ring system, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI) typically involves the bromination of a precursor compound containing the azabicycloheptane ring. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction can be employed to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azide or thiocyanate derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI) finds applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the azabicycloheptane ring play crucial roles in binding to these targets, influencing the compound’s biological activity and effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)-, exo-(9CI)
  • Ethanone, 1-(2-azabicyclo[2.2.1]hept-5-en-3-yl)-, endo-(9CI)

Uniqueness

Ethanone, 1-(1-azabicyclo[221]hept-3-YL)-2-bromo-, exo-(9CI) is unique due to its specific bromination pattern and the exo-configuration of the azabicycloheptane ring

Properties

Molecular Formula

C8H12BrNO

Molecular Weight

218.09 g/mol

IUPAC Name

1-(1-azabicyclo[2.2.1]heptan-3-yl)-2-bromoethanone

InChI

InChI=1S/C8H12BrNO/c9-3-8(11)7-5-10-2-1-6(7)4-10/h6-7H,1-5H2

InChI Key

UCRWGQQEKHXERI-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1C(C2)C(=O)CBr

Origin of Product

United States

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